molecular formula C14H12Cl2 B13412345 1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene CAS No. 77008-64-1

1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene

Cat. No.: B13412345
CAS No.: 77008-64-1
M. Wt: 251.1 g/mol
InChI Key: RCBXKRCNRRAKLO-UHFFFAOYSA-N
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Description

1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene (CAS: 77008-64-1) is a chlorinated aromatic hydrocarbon with the molecular formula C₁₄H₁₂Cl₂ and a molecular weight of 251.151 g/mol . Its IUPAC name reflects its structure: a benzene ring substituted with a chloro group at the meta position and a 1-(4-chlorophenyl)ethyl group. Key identifiers include the InChIKey RCBXKRCNRRAKLO-UHFFFAOYSA-N and SMILES CC(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Cl .

Thermodynamic properties calculated using Joback and Crippen methods include:

  • LogP (octanol/water): 5.145 (indicating high lipophilicity)
  • Boiling point: 657.46 K
  • Melting point: 370.26 K
  • Water solubility (log10WS): -5.32 (low solubility) .

The compound is used as a reference standard in pharmaceutical impurity profiling and serves as an intermediate in agrochemical synthesis, such as in Fenbuconazole production .

Properties

CAS No.

77008-64-1

Molecular Formula

C14H12Cl2

Molecular Weight

251.1 g/mol

IUPAC Name

1-chloro-3-[1-(4-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H12Cl2/c1-10(11-5-7-13(15)8-6-11)12-3-2-4-14(16)9-12/h2-10H,1H3

InChI Key

RCBXKRCNRRAKLO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The most established preparation method involves a two-step reaction sequence:

  • Step 1: Formation of hydrazone intermediate by reaction of m-chloroacetophenone with hydrazine hydrate under reflux conditions.
  • Step 2: Base-induced thermal decomposition of the hydrazone in diethylene glycol solution containing potassium hydroxide or sodium hydroxide, yielding 1-chloro-3-[1-(4-chlorophenyl)ethyl]benzene as the crude product.
  • Step 3: Purification of the crude product by vacuum distillation and washing to obtain the final pure compound.

This synthetic route is advantageous due to its simplicity, high yield, and relatively high purity of the product.

Detailed Reaction Conditions and Variations

The reaction parameters have been optimized in various embodiments, with key variables including molar ratios, temperature, reaction time, and base type/concentration.

Parameter Typical Range/Value Notes
Molar ratio (m-chloroacetophenone : hydrazine hydrate) 1 : 1.5 to 3 Higher ratios favor complete hydrazone formation
Hydrazine hydrate concentration 40% to 85% Concentration affects reaction rate and yield
Reflux temperature (Step 1) 107–119 °C Reaction time 120–180 minutes
Base used (Step 2) Potassium hydroxide or sodium hydroxide Typically 0.21–0.27 mol relative to substrate
Reaction temperature (Step 2) 110–148 °C Higher temperatures promote nitrogen evolution and product formation
Reaction time (Step 2) 90–180 minutes Monitored by nitrogen gas evolution

Representative Experimental Procedure

  • In a 250 mL four-necked flask equipped with mechanical stirring and reflux condenser, m-chloroacetophenone (30.9 g, 0.2 mol) is mixed with hydrazine hydrate (17.7–75.1 g depending on concentration) and heated to reflux (110–119 °C) for 120–180 minutes.
  • After cooling, the reaction mixture separates into two layers; the lower oily layer containing hydrazone is isolated.
  • This hydrazone is then added to a separate flask containing diethylene glycol (60–136 g) and potassium hydroxide or sodium hydroxide (10–15.4 g).
  • The mixture is heated to 110–148 °C for 90–180 minutes until nitrogen gas evolution ceases, indicating completion.
  • The crude product is isolated by vacuum distillation at ~140 °C under reduced pressure (150 mmHg).
  • The distillate is washed with water, dried, and filtered to yield a colorless transparent liquid of 1-chloro-3-[1-(4-chlorophenyl)ethyl]benzene.

Yield and Purity Data

The following table summarizes yields and purities from multiple embodiments compared to a prior art method (US Patent 2159370):

Method/Embodiment Yield (%) Purity (%)
US2159370 (prior art) 29.25 80.0
Embodiment 1 95.3 98.69
Embodiment 2 96.6 98.86
Embodiment 3 95.5 98.95
Embodiment 4 95.9 98.65

These results demonstrate significant improvements in yield and purity through optimized reaction conditions.

Mechanistic Insights and Reaction Analysis

  • The initial hydrazone formation involves nucleophilic attack of hydrazine on the carbonyl group of m-chloroacetophenone.
  • Subsequent base-induced thermal decomposition of the hydrazone leads to nitrogen gas evolution and formation of the ethyl-substituted chlorobenzene.
  • The reaction requires careful temperature control to avoid side reactions and ensure complete nitrogen release.
  • The presence of two chlorine atoms on the aromatic rings affects reactivity, enabling further functionalization or substitution reactions if desired.

Structural and Physical Characterization

  • The compound’s molecular structure has been confirmed by spectroscopic methods and crystallographic analysis.
  • SMILES notation: CC(c1ccc(Cl)cc1)c2cccc(Cl)c2
  • InChI: InChI=1S/C14H12Cl2/c1-10(11-5-7-13(15)8-6-11)12-3-2-4-14(16)9-12/h2-10H,1H3
  • Crystallographic studies reveal two independent molecules in the asymmetric unit, with benzene rings and chlorine substituents influencing molecular packing and intermolecular interactions.

Summary Table of Preparation Method

Step Reagents & Conditions Outcome/Notes
1 m-Chloroacetophenone + Hydrazine hydrate, reflux 110–119 °C, 120–180 min Hydrazone intermediate formation
2 Hydrazone + KOH or NaOH in diethylene glycol, 110–148 °C, 90–180 min Thermal decomposition, N2 evolution
3 Vacuum distillation at 140 °C / 150 mmHg, water wash Purification, isolation of product
Yield 95–97% High yield with optimized conditions
Purity >98.6% High purity confirmed by analysis

Mechanism of Action

The mechanism of action of 1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms act as leaving groups, allowing the formation of new covalent bonds with nucleophiles . This mechanism is crucial in its biological activity and its role as an intermediate in various synthetic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of key analogs:

Compound Molecular Formula Molecular Weight Key Substituents LogP Applications/Notes
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene C₁₄H₁₂Cl₂ 251.151 Meta-Cl, 1-(4-Cl-phenyl)ethyl 5.145 Pharmaceutical impurity standard
p,p′-DDT C₁₄H₉Cl₅ 354.48 Para-Cl, 2,2,2-trichloroethyl ~6.9* Persistent organic pollutant (POP)
1-Chloro-4-[1-(4-chlorophenyl)ethyl]benzene C₁₄H₁₂Cl₂ 251.151 Para-Cl, 1-(4-Cl-phenyl)ethyl N/A Positional isomer; environmental metabolite
3-[1-(4-Chlorophenyl)ethyl]-1,3-thiazinane-2-thione C₁₁H₁₁ClN₂S₂ 282.85 Thiazinane ring, 1-(4-Cl-phenyl)ethyl N/A Synthetic intermediate in heterocyclic chemistry
2,2-Bis(4-chlorophenyl)-1-chloroethane C₁₄H₁₁Cl₃ 293.60 Two para-Cl-phenyl groups, chloroethane N/A Reference standard for DDT analogs

*Estimated based on DDT’s higher chlorine content.

Key Differences and Implications

a) Substituent Position and Symmetry
  • The meta-chloro substitution in the target compound contrasts with para-chloro in p,p′-DDT and its positional isomer 1-chloro-4-[1-(4-chlorophenyl)ethyl]benzene . Para-substituted analogs often exhibit higher symmetry, leading to elevated melting points and crystallinity. For example, p,p′-DDT (m.p. ~384 K) is more crystalline than the target compound (m.p. 370.26 K) .
b) Chlorination and Environmental Impact
  • p,p′-DDT contains five chlorine atoms , enhancing its lipophilicity (logP ~6.9) and environmental persistence compared to the target compound (logP 5.145) . This difference explains DDT’s classification as a POP with long-term ecological retention .
c) Functional Group Reactivity
  • This contrasts with the purely hydrocarbon structure of the target compound, which lacks such reactive sites .
d) Pharmacological and Industrial Relevance
  • In contrast, DDT’s rigid trichloroethyl group contributes to its insecticidal activity but also to bioaccumulation risks .

Research Findings and Data Gaps

Environmental Behavior

  • The target compound’s lower chlorine content suggests reduced environmental persistence compared to DDT.

Data Limitations

  • Toxicity profiles and degradation pathways for the target compound are absent in the provided evidence. Comparative studies with DDT analogs (e.g., o,p′-DDT, p,p′-DDE) are needed to assess health risks .

Biological Activity

1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene, an organochlorine compound with the molecular formula C14H12Cl2, has garnered attention for its unique chemical structure and biological properties. This compound features a benzene ring substituted with a chlorine atom and a 1-(4-chlorophenyl)ethyl group, making it structurally related to other chlorinated compounds. Its biological activity is primarily linked to its role as a selective inhibitor of the 20-HETE production pathway, which is significant for vascular function and inflammation regulation.

The compound is characterized by the following structural features:

  • Molecular Formula : C14H12Cl2
  • Molecular Weight : 267.15 g/mol
  • Appearance : Typically a colorless to pale yellow liquid

Vascular Function and Inflammation

1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene has been identified as a selective inhibitor of the 20-HETE production pathway. This inhibition can lead to significant effects on vascular health by altering the mobilization of endothelial progenitor cells from the bone marrow, which impacts their homing to ischemic tissues.

Potential Therapeutic Applications

The compound's ability to inhibit 20-HETE production suggests potential therapeutic applications in treating conditions associated with vascular dysfunction and ischemia. Further research into its interactions with other biological molecules could unveil additional therapeutic avenues.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how 1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene differs from structurally similar compounds, influencing its biological activity:

Compound NameStructureKey Differences
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD)DDD StructureMore chlorine substitutions lead to different biological activity.
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT)DDT StructureContains three chlorine atoms; known pesticide with significant environmental impact.
4-Chlorobenzyl chloride4-Chlorobenzyl chloride StructureLacks the ethyl side chain; primarily used as a reagent.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of 1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene:

  • Study on Endothelial Progenitor Cells : Research indicated that inhibition of 20-HETE production affects the mobilization of endothelial progenitor cells, which are crucial for vascular repair processes.
  • Environmental Impact Studies : The compound's persistence in the environment and its endocrine-disrupting potential have been documented in several studies focusing on chlorinated compounds and their effects on human health and ecosystems .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the ethyl group’s protons exhibit splitting patterns (~δ 1.5–2.5 ppm) due to coupling with adjacent chiral centers, while aromatic protons show distinct integration ratios .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) paired with mass spectrometry (ESI+) confirms molecular weight (MW: 265.17 g/mol) and detects impurities. Retention time calibration against certified reference standards (e.g., LGC Standards) is recommended .
  • FT-IR : Peaks at ~750 cm⁻¹ (C-Cl stretch) and ~1600 cm⁻¹ (aromatic C=C) validate structural motifs .

How can X-ray crystallography using SHELX software elucidate the molecular conformation and crystal packing of this compound?

Advanced
Single-crystal X-ray diffraction with SHELXL refinement reveals bond angles, torsional strains, and non-covalent interactions (e.g., Cl···π contacts). For this compound:

  • Data Collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps.
  • Refinement : SHELXL’s least-squares algorithms adjust atomic displacement parameters (ADPs) to resolve disorder in the ethyl group.
  • Validation : Check for R-factor convergence (<5%) and validate geometry using CCDC databases. Discrepancies in bond lengths (>0.02 Å) may indicate twinning or radiation damage .

What strategies can resolve contradictions in reported bioactivity data for chlorinated benzene derivatives like this compound?

Advanced
Contradictions in bioactivity (e.g., antimicrobial potency) often arise from:

  • Experimental Variability : Standardize assays (e.g., MIC testing against S. aureus ATCC 25923) and solvent systems (DMSO vs. aqueous buffers) to minimize batch effects .
  • Structural Analogues : Compare with DDT derivatives (e.g., m-p-DDT, C₁₄H₉Cl₅), noting that additional chlorine atoms alter lipophilicity and target binding .
  • Meta-Analysis : Use tools like PubChem’s BioActivity Data to aggregate results and apply QSAR models to identify outliers .

What computational approaches are used to predict the environmental or toxicological behavior of this compound?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate solubility and partitioning in lipid bilayers using force fields (e.g., CHARMM36). Chlorine substituents increase logP values (~4.2), suggesting bioaccumulation potential .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites for oxidative degradation. The ethyl group’s C-H bonds are susceptible to hydroxyl radical attack, forming epoxide intermediates .
  • ToxCast : High-throughput screening against EPA’s ToxCast database identifies potential endocrine-disruption pathways via aryl hydrocarbon receptor (AhR) binding .

How does the steric and electronic environment of this compound influence its reactivity in further synthetic modifications?

Q. Advanced

  • Steric Effects : The 1-(4-chlorophenyl)ethyl group creates a congested environment, limiting nucleophilic attack at the benzene ring’s para-position.
  • Electronic Effects : Electron-withdrawing chlorine atoms deactivate the aromatic ring, directing electrophiles (e.g., nitronium ions) to the less-substituted positions.
  • Catalytic Functionalization : Pd-catalyzed C-H activation requires directing groups (e.g., pyridine ligands) to overcome deactivation .

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